N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide
CAS No.:
Cat. No.: VC14795384
Molecular Formula: C15H17N7O2
Molecular Weight: 327.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N7O2 |
|---|---|
| Molecular Weight | 327.34 g/mol |
| IUPAC Name | N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C15H17N7O2/c23-13(11-20-14(24)12-10-16-4-5-17-12)21-6-8-22(9-7-21)15-18-2-1-3-19-15/h1-5,10H,6-9,11H2,(H,20,24) |
| Standard InChI Key | GWLIBEBNELSJDU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)CNC(=O)C3=NC=CN=C3 |
Introduction
N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure incorporates a pyrazinecarboxamide backbone, a piperazine ring substituted with a pyrimidinyl group, and an oxoethyl linker. This unique configuration suggests potential biological activity, particularly in areas such as enzyme inhibition, anti-inflammatory effects, and cytotoxicity.
Synthesis and Characterization
The synthesis of N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide typically involves:
-
Formation of the Piperazine Derivative: Alkylation of piperazine with chloroacetyl chloride to produce an intermediate.
-
Coupling Reaction: Reaction of the intermediate with pyrazine derivatives under basic conditions (e.g., sodium ethoxide in ethanol).
-
Purification: The crude product is purified via crystallization or chromatography.
Characterization techniques include:
-
NMR Spectroscopy: To confirm structural integrity and identify tautomeric forms.
-
Mass Spectrometry (MS): To verify molecular weight.
-
X-ray Crystallography: For structural elucidation and confirmation of stereochemistry.
Enzyme Inhibition
The compound's structure suggests potential as a selective cyclooxygenase (COX) inhibitor, particularly COX-2, due to its heterocyclic components and flexible linker. Similar compounds have demonstrated significant anti-inflammatory properties by selectively targeting COX enzymes .
Antimicrobial Activity
Pyrazine derivatives are known for their antimicrobial properties. The incorporation of a pyrimidinyl group may enhance this activity by facilitating interactions with microbial enzymes .
Cytotoxicity
Preliminary studies on related compounds indicate moderate cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Mechanism of Action
The compound likely interacts with biological targets through:
-
Hydrogen Bonding: Facilitated by the carbonyl groups and nitrogen atoms in the heterocycles.
-
π-π Interactions: Between the aromatic rings and active site residues in target proteins.
-
Electrostatic Interactions: Due to the electron-rich pyrimidinyl and pyrazine rings.
Molecular docking studies have shown that similar compounds occupy active sites of enzymes like COX-2, mimicking endogenous substrates .
Comparative Analysis
| Feature | N-{2-oxo-...ethyl}-pyrazinecarboxamide | Related Compounds (e.g., COX Inhibitors) |
|---|---|---|
| Selectivity | Likely COX-2 selective | Variable |
| Cytotoxicity | Moderate | Ranges from low to high |
| Synthesis Complexity | Moderate | Varies |
| Potential Applications | Anti-inflammatory, antimicrobial | Anti-inflammatory, analgesic |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume